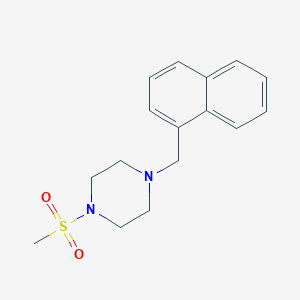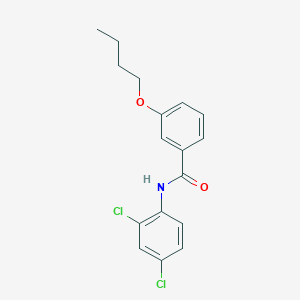
N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine is a chemical compound that belongs to the class of tertiary amines. It is commonly used in scientific research for its various properties and functions.
Scientific Research Applications
N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine is commonly used in scientific research for its various applications. It is used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine is not well understood. However, it is believed to interact with specific receptors in the body, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine has various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties. It also has anti-inflammatory properties and has been shown to reduce the production of cytokines. Additionally, it has been shown to have analgesic properties and has been used as a pain reliever.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine has various advantages and limitations for lab experiments. One advantage is its ability to act as a versatile reagent in organic synthesis. It is also relatively easy to synthesize and is readily available. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine. One potential direction is the investigation of its potential as a therapeutic agent for various diseases. Another direction is the development of new synthetic methods for its production. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields of science.
Conclusion:
In conclusion, N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine is a chemical compound with various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new synthetic methods for its production.
Synthesis Methods
The synthesis of N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine involves the reaction of tert-butylamine with 2,3-dimethylphenol in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with propanoyl chloride to obtain N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine.
properties
IUPAC Name |
N-[3-(2,3-dimethylphenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12-8-6-9-14(13(12)2)17-11-7-10-16-15(3,4)5/h6,8-9,16H,7,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHSFRHVQPYNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCNC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5150565.png)

![2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5150578.png)
![methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate](/img/structure/B5150580.png)
![1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5150586.png)


![1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5150619.png)
![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)

![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![N-(3-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5150658.png)